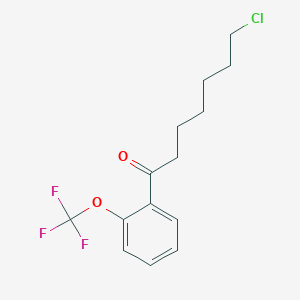

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane

Description

Properties

IUPAC Name |

7-chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O2/c15-10-6-2-1-3-8-12(19)11-7-4-5-9-13(11)20-14(16,17)18/h4-5,7,9H,1-3,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLDUOWJCTWAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCCl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645165 | |

| Record name | 7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-45-0 | |

| Record name | 7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Scaffold for Chemical Exploration

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophoric elements within a single molecular framework is a cornerstone of rational drug design. 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane emerges as a compound of significant interest, embodying a unique convergence of a lipophilic trifluoromethoxy-substituted aromatic ring, a flexible heptanone linker, and a reactive terminal alkyl chloride. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this molecule. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile of its physical and chemical properties, a plausible synthetic route, and an exploration of its potential applications.

Section 1: Molecular Identity and Physicochemical Characteristics

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is a halogenated aromatic ketone. The presence of the trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, making it a valuable moiety in drug design.[1] The long aliphatic chain provides flexibility and lipophilicity, while the terminal chlorine atom offers a reactive site for further chemical modification.[2]

Table 1: Predicted Physical and Chemical Properties

| Property | Predicted Value/Information | Citation |

| Molecular Formula | C₁₄H₁₆ClF₃O₂ | |

| Molecular Weight | 308.72 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | |

| Boiling Point | > 300 °C (estimated) | |

| Melting Point | Not available; likely low | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) | |

| pKa | Not available; ketone moiety is weakly basic | |

| LogP | High (estimated > 4) |

Section 2: Synthesis and Purification

A plausible and efficient synthetic route to 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is via a Friedel-Crafts acylation reaction.[3][4] This well-established method involves the electrophilic aromatic substitution of 1-bromo-2-(trifluoromethoxy)benzene with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane via Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-bromo-2-(trifluoromethoxy)benzene

-

7-chloroheptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add 7-chloroheptanoyl chloride to the stirred AlCl₃ suspension. After the addition is complete, add 1-bromo-2-(trifluoromethoxy)benzene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane.

Section 3: Spectral Data and Interpretation (Predicted)

As no specific spectral data for this compound is publicly available, the following are predictions based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectral Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR | Aromatic protons (4H, multiplet, ~7.2-7.8 ppm), methylene protons adjacent to carbonyl (2H, triplet, ~2.9-3.1 ppm), methylene protons adjacent to chlorine (2H, triplet, ~3.5-3.7 ppm), other methylene protons (8H, multiplet, ~1.3-1.8 ppm). |

| ¹³C NMR | Carbonyl carbon (~198-202 ppm), aromatic carbons (~120-155 ppm), carbon bearing the trifluoromethoxy group (~120 ppm, quartet, due to C-F coupling), methylene carbon adjacent to carbonyl (~38-42 ppm), methylene carbon adjacent to chlorine (~45 ppm), other methylene carbons (~25-35 ppm). |

| ¹⁹F NMR | A single peak for the -OCF₃ group, with a chemical shift that can be influenced by the electronic environment of the aromatic ring.[5] |

| IR (Infrared) | Strong C=O stretch (~1680-1700 cm⁻¹ for aryl ketones), C-O stretch (~1250 cm⁻¹), C-F stretches (~1100-1200 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), aromatic C-H and C=C stretches.[6] |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 308 (with a characteristic M+2 peak for the chlorine isotope). Fragmentation may involve cleavage alpha to the carbonyl group, loss of the chloroalkyl chain, and fragmentation of the aromatic ring.[7] |

Section 4: Chemical Reactivity and Stability

The chemical reactivity of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is dictated by its three primary functional groups: the ketone, the trifluoromethoxy-substituted aromatic ring, and the terminal alkyl chloride.

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to a secondary alcohol, Grignard reactions, and Wittig reactions.

-

Aromatic Ring: The trifluoromethoxy group is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. However, further substitution on the aromatic ring is generally difficult due to the deactivating nature of both the trifluoromethoxy and the acyl groups.

-

Terminal Alkyl Chloride: The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions.[8] This allows for the introduction of a wide range of functional groups, such as amines, azides, thiols, and cyanides, providing a versatile handle for further molecular elaboration. The reactivity follows the order I > Br > Cl > F for nucleophilic substitution.[8]

Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong acids, bases, and nucleophiles, which could react with the functional groups. The trifluoromethoxy group is generally considered to be metabolically stable.[1]

Section 5: Potential Applications in Drug Development

The unique structural features of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane make it an attractive scaffold for the development of novel therapeutic agents.

-

Enhanced Pharmacokinetic Properties: The trifluoromethoxy group can significantly improve a molecule's metabolic stability and lipophilicity, which can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.[1] This is a crucial consideration in designing drug candidates with favorable pharmacokinetic profiles.

-

Versatile Intermediate for Library Synthesis: The terminal chloro group serves as a key functional handle for the synthesis of diverse chemical libraries. Through nucleophilic substitution reactions, a wide array of functionalities can be introduced, allowing for the exploration of structure-activity relationships (SAR) in a systematic manner.

-

Scaffold for Biologically Active Molecules: Long-chain aryl ketones are found in a number of biologically active compounds.[9] The combination of the trifluoromethoxy-phenyl moiety with the flexible chloroheptanone chain could lead to the discovery of novel inhibitors or modulators of various biological targets. The chlorine atom itself is a common feature in many pharmaceuticals.[2]

Section 6: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hazard Statements (Predicted): Based on structurally similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane represents a promising, yet underexplored, molecular scaffold for chemical and pharmaceutical research. Its unique combination of a metabolically robust trifluoromethoxy-aryl moiety, a flexible linker, and a reactive terminal chloride provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While further experimental validation of its properties is required, this in-depth technical guide, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing molecule.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

National Institutes of Health. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

-

Chemistry LibreTexts. B. What is Nucleophilic Substitution?. [Link]

-

YouTube. Friedel-Crafts acylation of aromatic rings. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

YouTube. Nucleophilic Substitution | Halogenoalkanes | A level Chemistry 9701. [Link]

-

National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

- Google Patents.

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

-

Cell Press. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (Trifluoromethoxy)benzene. [Link]

-

Quora. Can halogenoalkanes undergo a nucleophilic substitution reaction? For example, is CH2=CHCl?. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

- Google Patents.

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]

-

MySkinRecipes. (Trifluoromethoxy)benzene. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. [Link]

-

National Institutes of Health. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

YouTube. 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Link]

-

MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

ResearchGate. Fig. 4. Proposed PCI-MS fragmentation pattern for investigated.... [Link]

-

Scribd. Key IR Absorptions in Organic Compounds | PDF | Ester | Amine. [Link]

-

University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Its structure, featuring a heptanone backbone, a terminal chloroalkane, and a trifluoromethoxy-substituted phenyl ring, presents a unique combination of functional groups that dictate its reactivity, stability, and by extension, its appropriate handling and storage conditions. This guide provides a comprehensive analysis of these factors, grounded in fundamental chemical principles and supported by data from analogous compounds, to ensure the integrity of the molecule for research and development purposes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is paramount for its effective use and storage.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆ClF₃O₂ | |

| Molecular Weight | 308.73 g/mol | |

| CAS Number | 898761-45-0 | |

| Appearance | Not specified; likely a solid or oil at room temperature. | Inferred from similar compounds. |

| Purity | ≥97.0% |

Stability Profile: A Multifaceted Analysis

The long-term stability of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is influenced by several factors, primarily its susceptibility to hydrolysis, thermal stress, and photodegradation.

Hydrolytic Stability

The primary site of potential hydrolytic instability is the terminal chloroalkane. While primary chloroalkanes are generally less reactive than their secondary or tertiary counterparts, they are still susceptible to nucleophilic substitution by water, particularly under conditions of elevated temperature or non-neutral pH.[1][2][3]

-

Mechanism of Degradation: The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles like water. This can lead to the formation of 7-hydroxy-1-(2-trifluoromethoxyphenyl)-1-oxoheptane and hydrochloric acid. The presence of acidic or basic catalysts can significantly accelerate this process.

-

Influencing Factors:

-

pH: Basic conditions will markedly increase the rate of hydrolysis due to the presence of the stronger nucleophile, hydroxide ion. Acidic conditions can also promote hydrolysis, albeit typically at a slower rate than basic conditions.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Solvent: The presence of other nucleophilic species in a solution can lead to solvolysis. For instance, in an alcohol-based solvent, the corresponding ether could be formed.

-

Thermal Stability

Halogenated organic compounds exhibit a range of thermal stabilities, which are dependent on the specific halogen and the overall molecular structure.[4] The trifluoromethoxy group is known to be remarkably stable against metabolic degradation, a property that often correlates with thermal stability.[5] The aromatic ketone moiety is also generally robust. The point of thermal vulnerability is again the C-Cl bond.

-

Decomposition Pathway: At elevated temperatures, the likely initial step of decomposition is the homolytic cleavage of the carbon-chlorine bond to generate radical species. These highly reactive intermediates can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products. For halogenated fire suppressants, thermal decomposition can produce hazardous substances like hydrogen fluoride and other corrosive gases, a consideration for handling the compound at high temperatures.[6]

-

Predicted Stability: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not publicly available, it is reasonable to infer that it possesses good thermal stability at ambient and moderately elevated temperatures. However, prolonged exposure to high temperatures should be avoided to prevent degradation.

Photostability

Aromatic ketones are known to be photosensitive, and this characteristic should be considered for 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane.

-

Mechanism of Photodegradation: Aromatic ketones can absorb UV light, promoting an electron to a higher energy state (n→π* transition). This excited state can then undergo various reactions, including photoreduction in the presence of a hydrogen donor, to form a secondary alcohol.[7] The presence of substituents on the aromatic ring can influence the photochemistry of the molecule.[3][8][9]

-

Protective Measures: To mitigate photodegradation, the compound should be protected from light, especially UV radiation.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. upload.lsu.edu [upload.lsu.edu]

- 9. researchgate.net [researchgate.net]

The Ascendant Trajectory of 7-Chloro-1-aryl-1-oxoheptane Derivatives in Contemporary Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the intricate tapestry of medicinal chemistry, the identification and exploration of novel molecular scaffolds serve as the engine of innovation. Among the myriad of structures under investigation, 7-chloro-1-aryl-1-oxoheptane derivatives have emerged as a compelling class of compounds with significant potential for therapeutic applications. This technical guide, curated from the perspective of a seasoned application scientist, delves into the synthesis, characterization, and prospective biological activities of these derivatives. By elucidating the causal relationships behind synthetic strategies and exploring the therapeutic rationale, we aim to equip researchers with the foundational knowledge to harness the full potential of this promising chemical series.

The core structure, characterized by a seven-carbon aliphatic chain bearing a terminal chlorine atom and an aryl ketone, presents a unique combination of features. The lipophilic heptanoyl chain, the reactive terminal chloride, and the electronically variable aryl moiety provide a versatile platform for systematic structural modifications. This inherent adaptability allows for the fine-tuning of physicochemical properties and biological activities, a critical aspect in the iterative process of drug design and development. While extensive research has been conducted on various chloro-substituted heterocyclic compounds, showcasing their antimicrobial, anti-inflammatory, and anticancer properties, the focused exploration of the 7-chloro-1-aryl-1-oxoheptane scaffold is a more nascent yet rapidly evolving field. This guide will synthesize the available knowledge and provide a forward-looking perspective on the untapped opportunities within this chemical space.

Strategic Synthesis of 7-Chloro-1-aryl-1-oxoheptane Derivatives: A Methodological Deep Dive

The cornerstone of any drug discovery program lies in the robust and efficient synthesis of the target molecules. For 7-chloro-1-aryl-1-oxoheptane derivatives, the primary and most versatile synthetic route is the Friedel-Crafts acylation . This classic yet powerful reaction allows for the direct introduction of the 7-chloro-1-oxoheptanoyl moiety onto a variety of aromatic and heteroaromatic rings.

The Centrality of Friedel-Crafts Acylation

The reaction involves the electrophilic substitution of an aromatic proton with an acyl group, in this case, the 7-chloroheptanoyl group. The key electrophile, the acylium ion, is generated in situ from 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The choice of the aromatic substrate is pivotal and dictates the substitution pattern on the resulting aryl ketone. Electron-rich aromatic compounds, such as anisole (methoxybenzene) and toluene (methylbenzene), readily undergo acylation, typically yielding the para-substituted product as the major isomer due to steric hindrance at the ortho positions. Conversely, electron-deficient aromatic rings, such as nitrobenzene, are generally unreactive under standard Friedel-Crafts conditions.

Caption: General Workflow for Friedel-Crafts Acylation.

Detailed Experimental Protocol: Synthesis of 7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane

This protocol provides a representative, step-by-step methodology for the synthesis of a 7-chloro-1-aryl-1-oxoheptane derivative.

Materials:

-

Anisole

-

7-Chloroheptanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Formation of the Acylium Ion Complex: Slowly add 7-chloroheptanoyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM. The addition should be dropwise to control the exothermic reaction. Stir the mixture at 0 °C for 30 minutes.

-

Acylation: Add a solution of anisole (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 7-chloro-1-(4-methoxyphenyl)-1-oxoheptane.

Structural Characterization: A Spectroscopic Overview

Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. The following table summarizes the expected spectral data for a representative compound, 7-chloro-1-phenyl-1-oxoheptane.

| Spectroscopic Technique | Expected Data for 7-Chloro-1-phenyl-1-oxoheptane |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 7.6 Hz, 2H, Ar-H ortho to C=O), 7.55 (t, J = 7.4 Hz, 1H, Ar-H para to C=O), 7.45 (t, J = 7.6 Hz, 2H, Ar-H meta to C=O), 3.54 (t, J = 6.6 Hz, 2H, -CH₂Cl), 2.98 (t, J = 7.4 Hz, 2H, -COCH₂-), 1.80-1.70 (m, 4H), 1.50-1.40 (m, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.2 (C=O), 136.9 (Ar-C), 133.0 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 45.0 (-CH₂Cl), 38.6 (-COCH₂-), 32.5, 28.5, 26.6, 23.8. |

| Infrared (IR, KBr) | ν_max_ 3060 (Ar C-H), 2940, 2860 (Aliphatic C-H), 1685 (C=O stretch), 1595, 1580 (Ar C=C), 750, 690 (C-H out-of-plane bend), 650 (C-Cl). |

| Mass Spectrometry (EI) | m/z (%): 224 ([M]⁺, isotopic pattern for Cl), 120 ([C₆H₅CO]⁺), 105 ([C₆H₅]⁺), 77 ([C₆H₅]⁺). |

Potential Biological Activities and Structure-Activity Relationships (SAR)

While the dedicated literature on the biological activities of 7-chloro-1-aryl-1-oxoheptane derivatives is still emerging, valuable insights can be gleaned from related chemical classes. The presence of the chloroalkane chain and the aryl ketone moiety suggests potential for a range of pharmacological effects.

Antimicrobial Activity

The long aliphatic chain and the terminal chlorine atom are features often associated with antimicrobial activity. The lipophilic nature of the heptanoyl chain can facilitate the interaction of the molecule with bacterial cell membranes, potentially disrupting their integrity. The terminal chlorine can act as a reactive handle for covalent modification of essential biomolecules within the microbial cell. A recent study on substituted 7-chloroindolizine derivatives demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli[1]. This suggests that the 7-chloro motif can be a valuable component in the design of novel antimicrobial agents.

Hypothesized SAR for Antimicrobial Activity:

-

Aryl Substituents: Electron-withdrawing groups on the aryl ring may enhance the electrophilicity of the carbonyl carbon, potentially increasing reactivity with biological nucleophiles.

-

Chain Length: The seven-carbon chain likely contributes to an optimal lipophilicity for membrane interaction. Variations in chain length could be explored to fine-tune this property.

Anti-inflammatory Activity

Aryl ketones and related structures have been investigated for their anti-inflammatory properties. For instance, certain chalcone derivatives, which also contain an aryl ketone moiety, have been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), a key player in inflammatory responses[2]. Furthermore, some 7-chloroindolizine derivatives have exhibited selective COX-2 inhibition[1].

Hypothesized SAR for Anti-inflammatory Activity:

-

Aryl Ring Substitution: The nature and position of substituents on the aryl ring will significantly influence the electronic properties and steric bulk of the molecule, which in turn can affect its binding to target enzymes like COX-2. For example, bulky substituents may enhance selectivity for the larger active site of COX-2 over COX-1.

Caption: Potential Biological Targets of the Scaffold.

Anticancer Activity

The aryl ketone scaffold is present in numerous compounds with demonstrated anticancer activity. For example, certain bile-acid-appended triazolyl aryl ketones have shown cytotoxicity against breast cancer cell lines, with electron-withdrawing groups on the aryl ring enhancing activity[3]. The 7-chloro-1-aryl-1-oxoheptane derivatives, with their potential for chemical modification, represent a promising starting point for the development of novel cytotoxic agents.

Hypothesized SAR for Anticancer Activity:

-

Aryl Substituents: The presence of electron-withdrawing groups such as nitro or additional halogens on the aryl ring could enhance cytotoxic potency.

-

Terminal Chlorine Modification: The terminal chlorine provides a reactive site for the introduction of various functionalities, such as azides or amines, which can be further elaborated to introduce targeting moieties or enhance interactions with biological targets.

Future Directions and Conclusion

The 7-chloro-1-aryl-1-oxoheptane scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility via Friedel-Crafts acylation allows for the rapid generation of a diverse library of analogs. While direct biological data for this specific class of compounds is currently limited, the structural similarities to known bioactive molecules provide a strong rationale for their investigation as antimicrobial, anti-inflammatory, and anticancer agents.

Future research should focus on the systematic synthesis and biological evaluation of a wide array of derivatives with diverse substituents on the aryl ring. Comprehensive structure-activity relationship studies will be crucial to identify the key structural features that govern potency and selectivity for various biological targets. Furthermore, elucidation of the mechanisms of action of the most promising compounds will provide a deeper understanding of their therapeutic potential.

References

-

A review of the structure—activity relationship of natural and synthetic antimetastatic compounds. PMC. Available at: [Link]

-

One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. PubMed. Available at: [Link]

-

Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]

-

Arylalkyl ketones, benzophenones, desoxybenzoins and chalcones inhibit TNF-α induced expression of ICAM-1: structure-activity analysis. PubMed. Available at: [Link]

-

Friedel-Crafts Acylation - Chemistry Steps. Chemistry Steps. Available at: [Link]

-

Friedel-Crafts Acylation. University of Delaware. Available at: [Link]

-

The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Available at: [Link]

-

Friedel-Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

-

Experiment 1: Friedel-Crafts Acylation. University of Michigan. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Available at: [Link]

-

Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. PubMed Central. Available at: [Link]

Sources

- 1. One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylalkyl ketones, benzophenones, desoxybenzoins and chalcones inhibit TNF-α induced expression of ICAM-1: structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive safety and handling guide for 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane, a specialized chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the compound's properties, potential hazards, and the scientific rationale behind recommended safety protocols. Our focus is on fostering a proactive safety culture through expert knowledge and validated procedures.

Compound Identification and Structural Rationale

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is a substituted aromatic ketone. Understanding its structure is fundamental to anticipating its chemical behavior and potential hazards.

-

CAS Number: 898761-45-0[1]

-

Molecular Formula: C₁₄H₁₆ClF₃O₂[1]

-

IUPAC Name: 7-chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one[1]

The molecule's functionality can be deconstructed into three key regions, each contributing to its overall properties:

-

Aromatic Ketone Core: The phenyl ketone group provides a rigid, planar structure and is a site of potential metabolic activity.

-

Heptane Chain: The seven-carbon aliphatic chain offers flexibility and lipophilicity.

-

Terminal Chloroalkane and Trifluoromethoxy Group: The chloro group at the terminus of the alkyl chain is a potential leaving group and can participate in nucleophilic substitution reactions. The trifluoromethoxy (-OCF₃) group on the aromatic ring is a strong electron-withdrawing group, influencing the electronic properties of the phenyl ring and overall molecular stability.

Caption: Chemical Structure of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane.

Hazard Identification and Risk Assessment

Based on available data, this compound is classified as harmful. The primary route of acute toxicity is ingestion. A thorough risk assessment should be conducted before any handling.

GHS Classification:

| Pictogram | Signal Word | Hazard Statement |

| Warning | H302: Harmful if swallowed. [1] |

Expert Analysis of Hazards:

-

Acute Oral Toxicity (H302): The "Harmful if swallowed" classification is the most prominent documented hazard.[1] This necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, and smoking in laboratory areas.

-

Dermal and Eye Irritation: While not explicitly classified, compounds with similar functional groups, such as chloroalkanes and aromatic ketones, often cause skin and eye irritation.[2] Therefore, assuming this compound is an irritant is a prudent precautionary measure.

-

Inhalation Toxicity: The potential for respiratory tract irritation should not be overlooked, especially if the material is aerosolized or heated.[2] Handling should occur in well-ventilated areas.

-

Reactivity Hazards: The terminal chloroalkane presents a potential for reactivity with strong bases and nucleophiles. Incompatible materials should be stored separately.

Caption: Hazard Identification and Response Workflow.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing risk.

3.1. Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[3]

3.2. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.

-

Hand Protection: Nitrile gloves are recommended. Given the lack of specific breakthrough time data for this compound, it is advisable to double-glove for extended procedures and change gloves immediately upon contamination.

-

Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities, a chemically resistant apron is recommended.

3.3. Hygiene and Administrative Controls

-

No Food or Drink: The prohibition of eating, drinking, or smoking in the laboratory is critical due to the compound's oral toxicity.[4]

-

Hand Washing: Thoroughly wash hands with soap and water after handling the compound, before leaving the laboratory, and before breaks.[5]

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6]

Experimental Protocols: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1. First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or physician for medical advice.[1] If medical advice is needed, have the product container or label at hand.[1]

-

If on Skin (or hair): Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water.[1]

-

If Inhaled: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

4.2. Spill Response Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (fume hood).

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the initial spill.

-

Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Physicochemical and Toxicological Data

While comprehensive experimental data for this specific molecule is not widely available, we can infer properties from its constituent parts and closely related analogs.

Physicochemical Properties Summary

| Property | Value | Source/Rationale |

| Molecular Weight | ~298.72 g/mol | Calculated from formula C₁₄H₁₆ClF₃O₂ |

| CAS Number | 898761-45-0 | Fluorochem[1] |

| Appearance | No data available | Typically, such compounds are oils or low-melting solids. |

| Solubility | No data available | Likely soluble in organic solvents; poor solubility in water is expected. |

Toxicological Profile (Inferred)

-

Acute Toxicity: LD50 data is not available. The H302 classification indicates significant toxicity upon ingestion.

-

Carcinogenicity/Mutagenicity: No data is available to suggest carcinogenic or mutagenic effects.

-

Ecotoxicity: No data is available. However, chlorinated organic compounds can be persistent and harmful to aquatic life.[2] Disposal into drains or the environment must be strictly avoided.

Synthesis and Reactivity Insights

Understanding the synthesis of related compounds can provide clues to potential impurities and reactivity. The synthesis of chloro-oxoheptanoic acid derivatives often involves Grignard reactions with reagents like 1-bromo-5-chloropentane.[7] The introduction of the trifluoromethoxy group is typically achieved through specialized fluorinating agents.[8]

Key Reactivity Considerations:

-

Nucleophilic Substitution: The primary chlorine atom is susceptible to substitution by nucleophiles. This reaction is a common synthetic pathway but also a source of incompatibility.

-

Base Sensitivity: Strong bases may promote elimination reactions or other side reactions involving the ketone or alkyl halide.

-

Thermal Stability: While likely stable under normal laboratory conditions, high temperatures could lead to decomposition, potentially releasing hazardous fumes like HCl or HF.

This guide is intended to supplement, not replace, an official Safety Data Sheet. Always consult the most recent SDS from your supplier before use and perform a task-specific risk assessment.

References

- Google Patents.CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

A1 Cardone. Safety Data Sheet for 2-[2-(trifluoromethyl)phenyl]cycloheptan-1-one.[Link]

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents.[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Haloalkyl Phenyl Ketones in Pharmaceutical Development

Abstract

This comprehensive guide details robust analytical methodologies for the precise and accurate quantification of haloalkyl phenyl ketones. These compounds are of significant interest in pharmaceutical development, often as synthetic intermediates or potential genotoxic impurities (PGIs). This document provides in-depth protocols for both direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and derivatization-based analysis using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors. The causality behind experimental choices, self-validating protocols, and adherence to regulatory standards are emphasized to ensure scientific integrity and reliable data generation for researchers, scientists, and drug development professionals.

Introduction: The Significance of Haloalkyl Phenyl Ketone Quantification

Haloalkyl phenyl ketones are a class of organic compounds characterized by a phenyl ketone structure with one or more halogen atoms on the alkyl chain. A prime example is 2-chloroacetophenone, a lachrymatory agent, and its analogs, which can be present as intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs). Due to their reactivity, some haloalkyl phenyl ketones are classified as potential genotoxic impurities (PGIs), capable of reacting with DNA and leading to mutations. Therefore, regulatory bodies mandate their strict control and quantification at trace levels in drug substances and products.[1][2][3]

The development of sensitive, specific, and validated analytical methods is paramount for ensuring patient safety and regulatory compliance.[1][2] This application note provides a framework for selecting and implementing appropriate analytical strategies for this critical class of compounds.

Strategic Selection of Analytical Techniques

The choice of analytical technique for haloalkyl phenyl ketones hinges on several factors, including the analyte's volatility, concentration levels, the complexity of the sample matrix, and the available instrumentation. Two primary strategies are presented here: direct analysis for volatile compounds and derivatization for enhanced sensitivity and chromatographic performance.

Direct Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable haloalkyl phenyl ketones, GC-MS offers excellent selectivity and sensitivity without the need for derivatization.[4] Headspace GC-MS is particularly advantageous as it minimizes matrix effects by introducing only the volatile components of the sample into the instrument, thereby protecting the system from contamination by non-volatile API and excipients.[5]

Causality of Choice: This method is preferred for its simplicity and speed when the analyte has sufficient volatility and the required sensitivity can be achieved. The mass spectrometer provides high specificity, which is crucial for unambiguous identification and quantification, especially in complex matrices.

Derivatization-Based Analysis via HPLC-UV/MS

For less volatile haloalkyl phenyl ketones or when ultra-trace level detection is required, derivatization followed by HPLC analysis is the method of choice. Derivatization serves two primary purposes: it can improve the chromatographic properties of the analyte and enhance its detectability.[5] Two common derivatizing agents for ketones are 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

-

DNPH Derivatization: Reacts with the ketone to form a 2,4-dinitrophenylhydrazone, which has a strong chromophore, making it highly suitable for UV detection.[6] This is a well-established and cost-effective method.

-

PFBHA Derivatization: Forms an oxime derivative that is highly electronegative, making it amenable to sensitive detection by an electron capture detector (ECD) in GC or by mass spectrometry in negative ion mode. PFBHA derivatives are often more stable than their DNPH counterparts.

Causality of Choice: Derivatization is employed when direct analysis methods lack the required sensitivity or when the analyte exhibits poor chromatographic behavior. The choice between DNPH and PFBHA depends on the available detection system (UV vs. MS or ECD) and the specific requirements for sensitivity and stability.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for the specific analyte and matrix of interest.

Protocol 1: Headspace GC-MS for Volatile Haloalkyl Phenyl Ketones

This protocol is suitable for the analysis of compounds like 2-chloroacetophenone in a drug substance.

3.1.1. Materials and Reagents

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), headspace grade.

-

Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 4-chlorobenzophenone.

-

Haloalkyl Phenyl Ketone Standard: Certified reference material.

-

Vials: 20 mL headspace vials with PTFE-lined septa and magnetic caps.

3.1.2. Sample and Standard Preparation

-

Internal Standard Stock Solution: Prepare a 100 µg/mL solution of the internal standard in the chosen solvent.

-

Standard Stock Solution: Prepare a 100 µg/mL solution of the haloalkyl phenyl ketone in the chosen solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the standard stock solution into headspace vials containing the solvent and a fixed amount of the internal standard stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).

-

Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a headspace vial. Add a precise volume of the solvent (e.g., 5 mL) and the internal standard stock solution. Cap and vortex to dissolve.

3.1.3. GC-MS Instrumentation and Conditions

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent |

| MS System | Agilent 5977B MSD or equivalent |

| Column | VF-624ms, 30 m x 0.25 mm, 1.4 µm or similar |

| Headspace Sampler | |

| Oven Temperature | 80 °C |

| Loop Temperature | 90 °C |

| Transfer Line Temp. | 100 °C |

| Incubation Time | 30 min |

| GC Conditions | |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 50 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

3.1.4. Data Analysis

Quantify the haloalkyl phenyl ketone in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: HPLC-UV Analysis after DNPH Derivatization

This protocol is suitable for haloalkyl phenyl ketones that are less volatile or require higher sensitivity than achievable with direct GC-MS.

3.2.1. Materials and Reagents

-

DNPH Reagent: 2,4-Dinitrophenylhydrazine solution in acetonitrile with a catalytic amount of sulfuric acid.

-

Solvents: Acetonitrile (ACN) and water, HPLC grade.

-

Haloalkyl Phenyl Ketone Standard: Certified reference material.

-

Sample Matrix: Drug substance or placebo.

3.2.2. Sample and Standard Preparation

-

Standard Stock Solution: Prepare a 10 µg/mL solution of the haloalkyl phenyl ketone in acetonitrile.

-

Derivatization of Standards: In a series of vials, add varying volumes of the standard stock solution. Add a fixed excess of the DNPH reagent to each. Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour). Quench the reaction with a neutralizing agent if necessary. Dilute to a final volume with mobile phase.

-

Sample Preparation: Accurately weigh a suitable amount of the drug substance into a vial. Dissolve in a known volume of acetonitrile. Add the DNPH reagent and proceed as with the standards.

3.2.3. HPLC-UV Instrumentation and Conditions

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Diode Array Detector (DAD) |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm or similar |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 0-15 min, 40-90% B; 15-17 min, 90% B; 17.1-20 min, 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 360 nm |

3.2.4. Data Analysis

Quantify the DNPH derivative of the haloalkyl phenyl ketone using an external standard calibration curve.

Method Validation: A Self-Validating System

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[1][2] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, impurities, and degradation products. This can be demonstrated by analyzing spiked and unspiked placebo and drug substance samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples at a minimum of three concentration levels.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Typical Acceptance Criteria for Validation

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% at LOQ, ≤ 10% at higher concentrations |

| Specificity | No interference at the retention time of the analyte |

Data Presentation: Quantitative Summary

The following tables provide representative quantitative data for the analysis of haloalkyl phenyl ketones. These values should be established and verified for each specific method and analyte.

Table 1: Representative Performance of Headspace GC-MS for 2-Chloroacetophenone

| Parameter | Typical Value |

| LOD | 0.05 ppm |

| LOQ | 0.15 ppm |

| Linearity (r²) | > 0.995 |

| Range | 0.15 - 10 ppm |

| Accuracy (Recovery) | 90 - 110% |

| Precision (RSD) | < 10% |

Table 2: Representative Performance of HPLC-UV (DNPH Derivatization) for a Haloalkyl Phenyl Ketone

| Parameter | Typical Value |

| LOD | 1 ng/mL |

| LOQ | 5 ng/mL |

| Linearity (r²) | > 0.998 |

| Range | 5 - 500 ng/mL |

| Accuracy (Recovery) | 85 - 115% |

| Precision (RSD) | < 5% |

Conclusion

The quantification of haloalkyl phenyl ketones in pharmaceutical development is a critical task that requires robust and reliable analytical methods. This application note has provided a detailed overview of two effective strategies: direct analysis by headspace GC-MS and derivatization-based analysis using HPLC-UV/MS. By understanding the principles behind method selection, adhering to detailed protocols, and performing thorough validation according to ICH guidelines, researchers can ensure the generation of high-quality data to support drug development and ensure patient safety.

References

-

Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

-

Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

-

Kim, J., et al. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. Molecules, 25(19), 4373. [Link]

-

Li, Z., et al. (2016). Synthesis of Phenacyl Bromides K2S2O8-mediated Tandem Hydroxybromination and Oxidation of Styrenes in Water. Scientific Reports, 6, 20837. [Link]

-

Patel, K., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International, 28(4), 1-17. [Link]

-

Sun, M., & Liu, D. Q. (2009). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. [Link]

-

van Leeuwen, S. M., Hendriksen, L., & Karst, U. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. [Link]

-

Marzorati, L., et al. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. Journal of Mass Spectrometry, 53(7), 643-651. [Link]

-

Shah, I., et al. (2018). Liquid chromatography-tandem MS/MS method for simultaneous quantification of paracetamol, chlorzoxazone & aceclofenac in human plasma: an application to a clinical pharmacokinetic study. Bioanalysis, 10(13), 1045-1057. [Link]

-

van Leeuwen, S. M., Hendriksen, L., & Karst, U. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. [Link]

-

Cody, J. T., & Schwarzhoff, R. (1993). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of analytical toxicology, 17(6), 321-326. [Link]

-

Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

-

Ball, J. B., & Narquizian, R. (1979). Spectral Differentiation and Gas Chromatographic/Mass Spectrometric Analysis of the Lacrimators 2-Chloroacetophenone and o-Chlorobenzylidene Malononitrile. Journal of Forensic Sciences, 24(4), 860-866. [Link]

-

Kumar, P., et al. (2021). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. International Journal of Applied Pharmaceutics, 13(5), 231-238. [Link]

-

Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Journal of Analytical Chemistry, 13(3), 67-84. [Link]

-

Kiasat, A. R., et al. (2015). Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD-silica hybrid. RSC Advances, 5(68), 55069-55075. [Link]

-

Tajabadi, F., et al. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Trends in Pharmaceutical Sciences, 10(2), 129-140. [Link]

-

Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]

-

Sterling Pharma Solutions. (2023, April 21). Overcoming genotoxic impurities through a robust analytical approach [Video]. YouTube. [Link]

-

Mercolini, L., et al. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Molecules, 26(23), 7205. [Link]

-

Reeder, M. R., & Anderson, R. M. (2006). Alpha-aminoalkyl-alpha'-halomethylketones: Preparation and application to pharmaceutically interesting compounds. Chemical reviews, 106(7), 2828-2842. [Link]

-

Constable, D. J., et al. (2007). Analysis of the reactions used for the preparation of drug candidate molecules. Green Chemistry, 9(5), 411-420. [Link]

Sources

- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design | MDPI [mdpi.com]

- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. scispace.com [scispace.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. agilent.com [agilent.com]

Analysis of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane: A Comprehensive Guide to HPLC and GC-MS Methods

Abstract

This technical note provides detailed, validated analytical procedures for the quantitative and qualitative analysis of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane. This compound, featuring a halogenated alkyl chain and a trifluoromethylated aromatic ring, presents unique analytical challenges requiring robust and specific methodologies. We present a primary method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and structural elucidation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind parameter selection and adherence to international validation standards.

Introduction

The accurate analysis of active pharmaceutical ingredients (APIs), intermediates, and related compounds is fundamental to drug discovery, development, and quality control. 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is a complex molecule whose biological activity and impurity profile must be meticulously characterized. The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability and lipophilicity, while the chloro-heptane chain adds to its nonpolar character.[1] These structural features necessitate versatile analytical techniques.

This guide details two orthogonal analytical approaches:

-

Reverse-Phase HPLC (RP-HPLC): A highly reproducible and versatile technique ideal for quantifying the compound in various matrices.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for unambiguous identification based on the analyte's mass-to-charge ratio and characteristic fragmentation patterns.[4]

The objective of any analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[5][6] The methodologies described are developed and presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

High-Performance Liquid Chromatography (HPLC) Method

Principle and Rationale

Reverse-phase HPLC is the method of choice for the routine analysis of moderately polar to nonpolar compounds like 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane.[9] The separation is based on the compound's hydrophobic interactions with a nonpolar stationary phase.[10]

-

Causality of Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobicity, which provides excellent retention and resolution for the nonpolar chloro-heptane chain of the analyte.

-

Mobile Phase: A gradient mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity.[11] A gradient elution is employed to ensure a reasonable retention time and sharp, symmetrical peaks.

-

Detector: A UV detector is chosen because the trifluoromethoxyphenyl group acts as a strong chromophore, allowing for sensitive detection. The maximum absorbance wavelength (λmax) should be determined experimentally but is predicted to be in the 230-260 nm range.

-

Materials and Reagents

-

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane reference standard (≥99.5% purity)

-

Acetonitrile (HPLC grade or higher)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-1 min: 60% B; 1-8 min: 60-95% B; 8-10 min: 95% B; 10.1-12 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) or UV-Vis |

| Detection Wavelength | 254 nm (or experimentally determined λmax) |

| Run Time | 12 minutes |

Step-by-Step Protocols

2.4.1. Standard Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. This is the stock solution.

-

Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (60:40 Acetonitrile:Water). This is the working standard.

2.4.2. Sample Preparation

-

Prepare the sample to a target concentration of approximately 100 µg/mL in methanol.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.4.3. System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the working standard. The system is deemed ready if the following criteria are met, which ensures the equipment is performing correctly.[12]

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Area | ≤ 2.0% |

HPLC Workflow Diagram

Sources

- 1. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes [mdpi.com]

- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 5. fda.gov [fda.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]

- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

The Versatile Building Block: A Guide to the Medicinal Chemistry Applications of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane

In the landscape of modern drug discovery, the strategic use of well-designed building blocks is paramount to the efficient synthesis of novel molecular entities with therapeutic potential. Among these, 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane emerges as a bifunctional scaffold of significant interest. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols and mechanistic insights.

Introduction: A Scaffold with Built-in Potential

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane integrates several key features that render it a valuable asset in medicinal chemistry. The presence of a terminal chloroalkane and an aromatic ketone provides two distinct reactive handles for diverse chemical transformations. Furthermore, the 2-(trifluoromethoxy)phenyl moiety imparts desirable physicochemical properties to derivative compounds. The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical parameters in drug design.[1][2] The chloro and trifluoromethoxy substituents can significantly influence a molecule's interaction with biological targets.[1][3]

This guide will delineate the synthesis of the parent building block and provide detailed protocols for its application in key synthetic transformations, including nucleophilic substitutions and ketone reduction, thereby unlocking a diverse chemical space for drug discovery programs.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties, as well as the safety profile of a building block is essential for its effective and safe utilization.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆ClF₃O₂ | Fluorochem |

| Molecular Weight | 308.73 g/mol | Fluorochem |

| CAS Number | 898761-45-0 | Fluorochem |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Purity | ≥97.0% | Fluorochem |

Safety Information:

7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis of the Building Block

The synthesis of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[4][5][6][7]

Protocol 1: Synthesis of 7-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxoheptane

This protocol describes the Friedel-Crafts acylation of 1-bromo-2-(trifluoromethoxy)benzene with 7-chloroheptanoyl chloride.

Workflow Diagram:

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jelsciences.com [jelsciences.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

Trifluoromethyl Ketones as Reversible Covalent Inhibitors: A Detailed Guide to Assay Design and Kinetic Analysis

An Application Note and Protocol for Researchers

Authored by: A Senior Application Scientist

Introduction: The Power of the Trifluoromethyl Ketone Warhead

Trifluoromethyl ketones (TFMKs) represent a privileged class of enzyme inhibitors, pivotal in drug discovery and chemical biology. Their potency stems from a unique combination of electronic properties conferred by the trifluoromethyl (-CF₃) group. This strongly electron-withdrawing group renders the adjacent carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by residues in an enzyme's active site.[1] TFMKs are particularly effective against serine, cysteine, and threonine proteases, where they act as transition-state analog inhibitors.[2][3][4] Unlike simple competitive inhibitors, TFMKs typically form a reversible covalent bond with the target enzyme, leading to potent, and often time-dependent, inhibition.[1][5]

This guide provides a comprehensive overview of the mechanism of TFMK inhibition and delivers a detailed, field-proven protocol for designing and executing robust enzyme inhibition assays. It is intended for researchers, scientists, and drug development professionals seeking to accurately characterize the potency and kinetics of this important inhibitor class.

The Mechanism of Inhibition: Forming the Covalent Adduct

The inhibitory power of TFMKs lies in their ability to mimic the tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide or ester bond.[6] The highly electrophilic carbonyl carbon of the TFMK is attacked by a nucleophilic residue in the enzyme's active site—typically the hydroxyl group of a serine or the thiol group of a cysteine.[1][7] This attack results in the formation of a stable, yet often reversible, tetrahedral hemiketal (with serine) or hemithioketal (with cysteine) adduct.[1] This covalent complex effectively sequesters the enzyme, preventing it from binding and processing its natural substrate.

The stability of this adduct is significantly higher than that of the corresponding hydrate, which the TFMK carbonyl readily forms in aqueous solution.[6] This two-step mechanism, involving an initial non-covalent binding event followed by the covalent modification, is characteristic of many TFMK inhibitors and necessitates specific considerations in assay design and data analysis.[8][9]

Caption: Mechanism of reversible covalent inhibition by a trifluoromethyl ketone.

Core Principles for Robust Assay Design

A self-validating protocol requires careful control over experimental variables. Simply mixing components and measuring an endpoint can lead to misleading data, especially for covalent inhibitors.

-